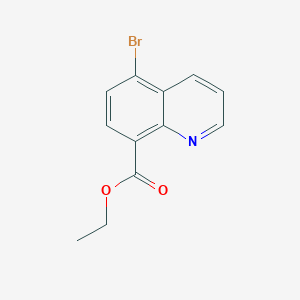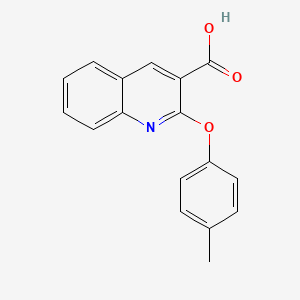
2-(4-Methylphenoxy)quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Tolyloxy)quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. This structure is significant due to its presence in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyloxy)quinoline-3-carboxylic acid typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with p-cresol in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the p-cresol acts as a nucleophile attacking the electrophilic carbon of the 2-chloroquinoline-3-carbaldehyde .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(p-Tolyloxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) are typical examples
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(p-Tolyloxy)quinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(p-Tolyloxy)quinoline-3-carboxylic acid involves its interaction with various molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Quinoline-3-carboxylic acid: Shares the quinoline core but lacks the p-tolyloxy group.
2-Phenoxyquinoline-3-carboxylic acid: Similar structure with a phenoxy group instead of a p-tolyloxy group.
2-(p-Methoxyphenoxy)quinoline-3-carboxylic acid: Contains a methoxy group on the phenoxy ring.
Uniqueness: 2-(p-Tolyloxy)quinoline-3-carboxylic acid is unique due to the presence of the p-tolyloxy group, which can enhance its lipophilicity and potentially improve its biological activity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
88284-18-8 |
|---|---|
Molekularformel |
C17H13NO3 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
2-(4-methylphenoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-11-6-8-13(9-7-11)21-16-14(17(19)20)10-12-4-2-3-5-15(12)18-16/h2-10H,1H3,(H,19,20) |
InChI-Schlüssel |
WHVVOSRRNBDYHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


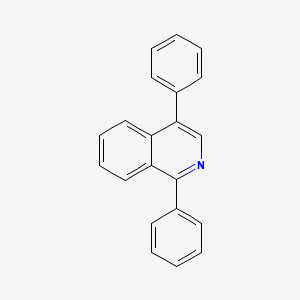
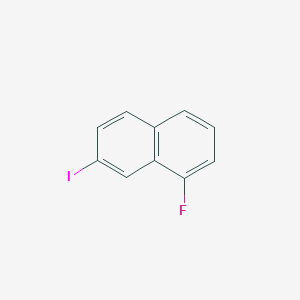
![4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845519.png)
![3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11845522.png)

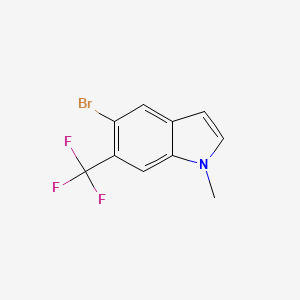

![(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11845547.png)
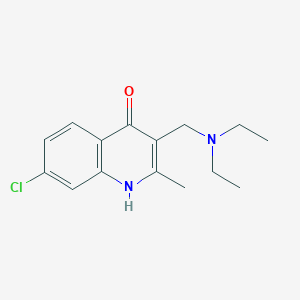
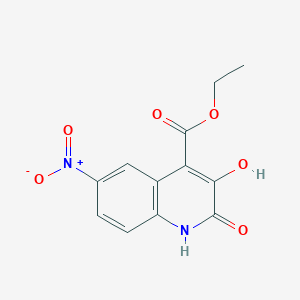
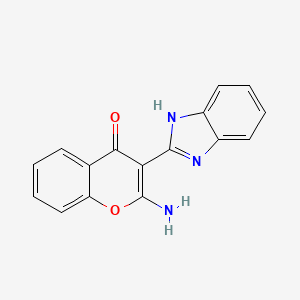

![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
